molecular formula C14H7ClF4O2 B6410036 6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261914-02-6

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410036
CAS RN: 1261914-02-6
M. Wt: 318.65 g/mol
InChI Key: BZAAWRMUBVOCSD-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (6-Cl-2F3MPA) is an organic compound containing a benzene ring with a chlorine and a fluoro-trifluoromethyl group attached. It is a white crystalline solid with a melting point of 180-182 °C. 6-Cl-2F3MPA has a variety of applications in the fields of organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has a number of applications in scientific research. It has been used in the synthesis of various compounds such as thiophenes, and it has been used as a building block in the synthesis of polymers, dyes, and drugs. It has also been used as a catalyst in the synthesis of heterocyclic compounds.

Mechanism of Action

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is an electrophilic reagent, meaning it is capable of reacting with nucleophiles in organic synthesis. The chlorine atom is the electrophilic center, and it reacts with nucleophiles such as alcohols and amines. The reaction proceeds through an SN2 mechanism, in which the chlorine atom is displaced by the nucleophile.
Biochemical and Physiological Effects
6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has not been studied for its biochemical and physiological effects. As it is not intended for human or animal consumption, it is unlikely to have any significant effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is its versatility. It can be used for a variety of reactions, and it is relatively easy to obtain and handle. However, it is important to note that it is a highly reactive compound, and should be handled with caution. It should also be stored in a cool, dry place, as it is sensitive to moisture and light.

Future Directions

Future research on 6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% could focus on developing new synthesis methods, exploring its potential applications in materials science and pharmaceuticals, and studying its mechanism of action in more detail. Additionally, further research could be done to explore its potential toxicity, as well as its ability to act as a catalyst in other reactions. Finally, research could be done to explore its potential to form new polymers or dyes.

Synthesis Methods

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from the reaction of 2-fluoro-3-trifluoromethylbenzoic acid and chlorine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds in two steps: first, the acid is deprotonated to form the anion, which then reacts with chlorine to form the desired product.

properties

IUPAC Name

2-chloro-6-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-10-6-2-3-7(11(10)13(20)21)8-4-1-5-9(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAAWRMUBVOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691834
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261914-02-6
Record name 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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